molecular formula C12H11F3O2 B2897659 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid CAS No. 2229373-07-1

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

Cat. No. B2897659
CAS RN: 2229373-07-1
M. Wt: 244.213
InChI Key: QLNYCXNPNSUVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid” is a chemical compound with the CAS Number: 2228925-55-9 . It has a molecular weight of 244.21 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)11(5-6-11)7-10(16)17/h1-4H,5-7H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 244.21 .

Scientific Research Applications

Electronic Effects of Cyclopropyl Groups

Studies have highlighted the unique electronic effects of cyclopropyl groups, such as inductive electron-attracting behavior and enhanced electron-releasing resonance effects. These properties are crucial in modifying the reactivity and stability of related compounds, suggesting potential for 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid in synthesizing novel organic molecules with tailored electronic properties (Y. Kusuyama & Y. Ikeda, 1973).

Dual Enzyme Inhibition

Compounds with similar structural motifs have been found to inhibit key enzymes like cyclo-oxygenase and 5-lipoxygenase, showcasing anti-inflammatory and analgesic activities. This suggests that this compound could be investigated for its potential as a dual inhibitor, offering a novel approach to anti-inflammatory therapies (S. Laufer, S. Tries, J. Augustin, & G. Dannhardt, 1994).

Anticancer and Antibacterial Activities

The structural features of related compounds have been leveraged in the synthesis of metal complexes that exhibit significant anticancer and antibacterial activities. This opens up avenues for this compound to be used in the design of new chemotherapeutic agents or antibacterial materials, potentially offering enhanced bioavailability and therapeutic efficiency (Syed Raza Shah et al., 2019).

Catalytic and Synthetic Applications

The presence of cyclopropyl and trifluoromethyl groups in a compound's structure significantly influences its reactivity and catalytic behavior. Research into similar compounds has demonstrated their utility in facilitating novel cyclization reactions, hinting at the possibility of employing this compound in synthetic chemistry for the development of new cyclic compounds or as a catalyst in organic transformations (Xian Huang & Hongwei Zhou, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-1-3-8(9)11(5-6-11)7-10(16)17/h1-4H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYCXNPNSUVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.